(1S,2S,6R)-4-(4-chlorophenyl)-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione
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Overview
Description
(1S,2S,6R)-4-(4-chlorophenyl)-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure features a chlorophenyl group and a diazatricyclo framework, which may contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,6R)-4-(4-chlorophenyl)-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione typically involves multiple steps, including the formation of the diazatricyclo core and the introduction of the chlorophenyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the tricyclic core through cyclization reactions.
Substitution Reactions: Introduction of the chlorophenyl group via substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,6R)-4-(4-chlorophenyl)-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S,6R)-4-(4-chlorophenyl)-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, this compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (1S,2S,6R)-4-(4-chlorophenyl)-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione would involve its interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,2S,6R)-4-(4-chlorophenyl)-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione may include other diazatricyclo compounds or chlorophenyl derivatives.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the diazatricyclo core and the chlorophenyl group, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C15H15ClN2O3 |
---|---|
Molecular Weight |
306.74 g/mol |
IUPAC Name |
(1S,2S,6R)-4-(4-chlorophenyl)-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione |
InChI |
InChI=1S/C15H15ClN2O3/c16-9-4-6-10(7-5-9)18-14(19)12-11-3-1-2-8-17(11)21-13(12)15(18)20/h4-7,11-13H,1-3,8H2/t11-,12-,13+/m0/s1 |
InChI Key |
DCKWXMCHZLHISR-RWMBFGLXSA-N |
Isomeric SMILES |
C1CCN2[C@@H](C1)[C@H]3[C@@H](O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CCN2C(C1)C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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